molecular formula C16H22ClN3OS B13550507 N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride

N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride

Cat. No.: B13550507
M. Wt: 339.9 g/mol
InChI Key: NKKAFAPJZRYXED-UHFFFAOYSA-N
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Description

N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride is a synthetic organic compound featuring a benzo[d]isothiazole core linked to a 1-aminocycloheptylmethyl group via a carboxamide bridge. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications.

Properties

Molecular Formula

C16H22ClN3OS

Molecular Weight

339.9 g/mol

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C16H21N3OS.ClH/c17-16(9-5-1-2-6-10-16)11-18-15(20)14-12-7-3-4-8-13(12)21-19-14;/h3-4,7-8H,1-2,5-6,9-11,17H2,(H,18,20);1H

InChI Key

NKKAFAPJZRYXED-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2=NSC3=CC=CC=C32)N.Cl

Origin of Product

United States

Preparation Methods

Direct Cyclization and Coupling Approach

The most common method involves the formation of the benzo[d]isothiazole core followed by amide bond formation with the aminocycloheptyl methyl group.

  • Step 1: Synthesis of the benzo[d]isothiazole core, often via oxidative cyclization of suitable precursors such as benzothiazolines or benzamides with elemental sulfur under mild conditions.
  • Step 2: Nucleophilic substitution or coupling of the amino group with a suitable electrophilic intermediate, such as an acyl chloride or activated ester, to form the carboxamide linkage.

Use of Benzothiazolium or Benzothiazolone Derivatives

Based on patents and literature, an alternative route involves starting with benzothiazolium salts or benzothiazolone derivatives, which are reacted with aminocycloheptyl compounds under basic conditions to form the desired product.

Catalyst-Free Sulfur-mediated Synthesis

According to a patent, a catalyst-free method involves reacting benzamidine derivatives with elemental sulfur in an alkaline environment under atmospheric conditions, simplifying the process and reducing costs. This approach is advantageous for large-scale synthesis and environmentally benign processes.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Dimethylformamide, Dichloromethane, Ethanol Selected based on solubility and reactivity
Temperature 25°C to 80°C Mild to moderate heating to facilitate cyclization and coupling
pH Slightly basic (pH 8–10) Maintains amino groups in reactive form
Reaction Time 2–24 hours Monitored via TLC or HPLC for completion
Catalysts Usually none; sometimes EDCI, HOBt, or carbodiimides for amide formation Catalysts are employed to improve coupling efficiency

Specific Synthetic Methods from Literature

Method 1: Multi-step Synthesis via Benzothiazole Precursors

  • Step 1: Synthesis of 3-amino-benzo[d]isothiazole from benzothiazolone derivatives using oxidative cyclization.
  • Step 2: Activation of the carboxylic acid group (if present) via carbodiimide reagents.
  • Step 3: Coupling with aminocycloheptylmethylamine under mild conditions, often in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or EDCI.
  • Step 4: Salt formation with hydrochloric acid to yield the hydrochloride salt.

Method 2: Catalyst-Free Sulfurization

  • React benzamidine derivatives with elemental sulfur in an alkaline medium (e.g., sodium hydroxide) under atmospheric oxygen.
  • The reaction proceeds at room temperature to moderate heating (~80°C) over several hours.
  • This method simplifies the process, avoids metal catalysts, and yields high purity products.

Method 3: One-Pot Synthesis

Recent advances suggest a one-pot approach where benzothiazolone, elemental sulfur, and aminocycloheptylmethylamine are combined directly in a suitable solvent under basic conditions, facilitating cyclization and amide formation simultaneously.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Reaction Time Yield Advantages
Multi-step coupling Benzothiazolone derivatives, aminocycloheptylmethylamine DCC, EDCI, HOBt DCM, DMF 25–80°C 4–24 hours 70–85% High yield, well-established
Catalyst-free sulfurization Benzamidine derivative, elemental sulfur NaOH Water/ethanol Room temp to 80°C 4–8 hours 65–80% Environmentally friendly, simple
One-pot synthesis Benzothiazolone, elemental sulfur, aminocycloheptylmethylamine None Ethanol or DMF 25–80°C 6–12 hours 75–88% Simplified, scalable

Research Findings and Perspectives

  • Environmental Considerations: Catalyst-free methods and reactions in aqueous media are favored for green chemistry principles.
  • Yield Optimization: Use of carbodiimide coupling agents and controlled reaction temperatures enhances yields.
  • Scale-up Potential: Continuous flow synthesis and one-pot methods are promising for industrial production, reducing costs and reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Observations:

Heterocyclic Core: The benzo[d]isothiazole in the target compound contains sulfur and nitrogen, enabling unique π-π stacking and polar interactions compared to the benzamide () and isoxazole () cores. Sulfur’s electronegativity and larger atomic radius may enhance binding to metalloenzymes or aromatic receptors .

In contrast, the N,O-bidentate group in supports catalytic metal coordination, enabling C–H activation in synthetic chemistry . Hydrophobic substituents (e.g., isopropyl in ) reduce solubility but enhance membrane permeability, favoring non-polar environments like plant cell membranes .

Solubility and Bioavailability :

  • The hydrochloride salt in the target compound significantly improves solubility over neutral analogs ( and ), critical for oral bioavailability in pharmaceuticals. However, excessive polarity may limit blood-brain barrier penetration.

Q & A

Q. What are the standard synthetic routes for N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of benzo[d]isothiazole precursors and coupling with aminocycloheptylmethyl groups. Optimization focuses on parameters such as solvent choice (e.g., DMF or dichloromethane), temperature control (40–80°C), and catalyst selection (e.g., EDCI/HOBt for amide bond formation). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing its molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography provides definitive structural data, as demonstrated for related benzisoxazole derivatives, revealing bond angles and stereochemistry .

Q. What in vitro assays are commonly used to evaluate its biological activity?

Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (radioligand displacement) are standard. Cytotoxicity is assessed via cell viability assays (MTT or resazurin). For mechanistic insights, fluorescence-based assays (e.g., Ca²⁺ flux) or Western blotting for downstream signaling markers are employed .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Use fume hoods for weighing and synthesis. In case of skin contact, rinse immediately with water; for inhalation exposure, move to fresh air. Store in airtight containers at –20°C, away from light .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding its biological activity across different cell lines?

Cross-validation using orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) and strict control of experimental variables (e.g., cell passage number, serum batch) is critical. Dose-response curves and statistical meta-analysis of replicate experiments (n ≥ 3) help identify outliers. Comparative studies with structural analogs can clarify structure-activity relationships .

Q. What strategies improve aqueous solubility and pharmacokinetic stability of this compound?

Co-solvents (e.g., PEG-400) or cyclodextrin-based formulations enhance solubility. Prodrug approaches (e.g., esterification of the carboxamide) or salt forms (e.g., phosphate) improve bioavailability. Stability under physiological pH (4–8) is assessed via accelerated degradation studies using HPLC .

Q. How does computational modeling contribute to elucidating its mechanism of action?

Molecular docking (AutoDock Vina) predicts binding modes to target proteins, while Molecular Dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Quantum mechanics/molecular mechanics (QM/MM) calculations reveal electronic interactions at active sites, guiding rational design of analogs .

Q. What methods validate target engagement in complex biological systems?

Surface Plasmon Resonance (SPR) measures real-time binding kinetics (KD, kon/koff). Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics. Cellular Thermal Shift Assay (CETSA) confirms target stabilization in live cells. In vivo validation uses transgenic models or pharmacological knockouts .

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